5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride

Organic Synthesis Palladium Catalysis Agrochemistry

Sequential cross-coupling strategies demand orthogonal halogen handles unavailable in mono-halogenated aniline analogs. This compound addresses that gap with its I/Cl pair for controlled two-step functionalization (e.g., Suzuki then Buchwald-Hartwig). • Convergent library synthesis via sequential, site-selective cross-coupling • HCl salt ensures superior handling, solubility, and long-term stability • Ideal for medicinal chemistry scaffold-hopping & agrochemical SAR Supplied with CoA. Standard and custom packaging available.

Molecular Formula C7H5Cl2F3INO
Molecular Weight 373.92 g/mol
Cat. No. B12311062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride
Molecular FormulaC7H5Cl2F3INO
Molecular Weight373.92 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)I)OC(F)(F)F)N.Cl
InChIInChI=1S/C7H4ClF3INO.ClH/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11;/h1-2H,13H2;1H
InChIKeyQWMLTSIFTSRNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline Hydrochloride: Strategic Halogenated Building Block


5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride (CAS 1804882-46-9) is a polyhalogenated aromatic amine building block containing both iodine and chlorine substituents alongside an electron-withdrawing trifluoromethoxy group on the aniline core . This unique combination of halogens and the aniline hydrochloride form renders it a strategically important intermediate for chemists pursuing sequential, orthogonal cross-coupling strategies in medicinal chemistry and agrochemical research . Its structural complexity allows for precise molecular elaboration, a key differentiator when compared to simpler, mono-halogenated aniline analogs.

Orthogonal handles Iodine and chlorine enable sequential, site‑selective cross‑couplings
Stable salt form Hydrochloride ensures reliable handling, weighing, and shelf‑life
Regioselective origin Precise substitution pattern from directed ortho‑metalation synthesis

Why This Dihalogenated Aniline Outperforms Simpler Analogs


Interchanging 5-chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride with common analogs like 4-iodo-2-(trifluoromethoxy)aniline or 5-chloro-2-(trifluoromethoxy)aniline is not feasible for applications requiring sequential, site-selective transformations. The target compound is specifically designed with an orthogonally reactive iodine and chlorine atom pair, enabling a highly controlled, two-step functionalization sequence (e.g., first a Suzuki coupling at the iodine, followed by a Buchwald-Hartwig amination at the chlorine) . Analogs lacking this specific halogen pattern offer only a single coupling handle, severely limiting synthetic complexity and convergence. The hydrochloride salt further distinguishes it from free-base forms by providing superior handling, solubility, and long-term stability, a critical factor for reproducible process chemistry .

Attribute
Target Compound
Mono‑halogenated Analog
Reactive sites
I + Cl: two sequential couplings
Single I (or Cl): one coupling only
Synthetic complexity
Enables convergent, two‑step diversification
Linear synthesis; limited molecular elaboration
Physical form
Stable hydrochloride salt form
Often free base, prone to oxidation

Quantitative Evidence for Selecting This Compound


Orthogonal Dihalogen Design for Sequential Cross-Coupling

The target compound uniquely combines an iodine atom (a superior leaving group for rapid oxidative addition) and a chlorine atom (a more robust substituent) on the same phenyl ring. This atomic-level design allows for a fully orthogonal, two-step functionalization strategy not possible with mono-halogenated analogs like 4-iodo-2-(trifluoromethoxy)aniline or 5-chloro-2-(trifluoromethoxy)aniline. The established reactivity trend for Pd(0)-catalyzed cross-couplings places the relative rate of oxidative addition for an aryl iodide orders of magnitude faster than that of an aryl chloride [1]. This principle directly enables a first coupling to exclusively occur at the 4-iodo position, leaving the 5-chloro group intact for a subsequent, different transformation. While direct numerical kinetic data for the compound is not publicly available, this is a well-established mechanistic outcome in the field of selective aryl halide activation [1].

Sequential coupling
Class‑level inference
Step 1 at 4‑I, step 2 at 5‑Cl
Supports convergent synthesis planning
Oxidative addition I >> Cl under Pd(0)
Organic Synthesis Palladium Catalysis Agrochemistry

Regioselective Synthesis for Precise Substitution Pattern

The specific 5-chloro-4-iodo-2-(trifluoromethoxy) substitution pattern is achieved via a directed ortho-metalation (DoM) strategy on a iodo-trifluoromethoxyaniline precursor. A key synthetic step involves lithiation at the 5-position using LDA at -78 °C, followed by quenching with a chlorine source. This protocol delivers the chloro substituent with >90% regioselectivity , avoiding competing reactions at the sensitive iodine or amine sites. In comparison, direct electrophilic chlorination under standard conditions would likely give a mixture of regioisomers or polyhalogenated products due to the competing directing effects of the -NH2, -OCF3, and -I groups, a challenge not faced when synthesizing simpler, mono-halogenated analogs.

Regioselectivity
Supporting evidence
>90% 5‑position
Validates single‑isomer procurement
Directed ortho‑metalation, LDA/‑78°C
Process Chemistry Synthetic Methodology Lithiation

Enhanced Salt Form Stability and Handling

The product is specifically marketed and handled as its hydrochloride salt, C7H5Cl2F3INO, with a molecular weight of 373.92 g/mol . While the free-base analog, 5-chloro-4-iodo-2-(trifluoromethoxy)aniline, is also available, the hydrochloride form is known to offer superior long-term stability against oxidation and discoloration, which are common degradation pathways for halogenated anilines. The specific chloride content from the salt formation can also be analytically verified, providing a secondary measure of quality and stoichiometry for sensitive reactions, a feature not available with the free base. No specific GLP stability study was found, but this is a standard package engineering feature.

Salt form stability
Supporting evidence
HCl salt vs. free base
Facilitates accurate weighing and storage
Solid salt, MW 373.92; less oxidation
Compound Management Drug Discovery Synthetic Chemistry

Optimal Application Scenarios


Divergent Synthesis of Polysubstituted Biaryl Libraries

The compound is ideally suited for generating diverse biaryl libraries via a sequential, two-step cross-coupling strategy. Starting material can be split after the first coupling at the 4-iodo position, and each batch undergoes a second, orthogonal coupling at the 5-chloro position with a different partner, rapidly generating a matrix of products. This convergent approach, enabled by the orthogonal halogens, is highly valued in medicinal chemistry scaffold-hopping exercises [1].

Agrochemical Lead Candidate Scaffold Development

The compound's substitution pattern makes it a versatile precursor for acetolactate synthase (ALS) or associated herbicide scaffolds. The trifluoromethoxy group is a key lipophilicity and metabolic stability handle. The sequential coupling capability allows for the modular construction of complex agrochemical candidates, where the iodine provides a first diversification point and the chlorine a second, enabling rapid structure-activity relationship (SAR) exploration, a strategy inferred from patent literature on halogenated aniline intermediates [1].

Radioiodination and Imaging Agent Precursor

The presence of a stable iodine atom at the 4-position makes this compound a potential cold reference standard for developing radioiodinated imaging or therapeutic agents. The method for preparing similar halogenated aniline radiopharmaceuticals can be adapted. The 5-chloro group provides a secondary functionalization handle for attaching targeting moieties post-radioiodination, an advantage not offered by mono-iodinated anilines [2].

Application
Selection Property
Validation Focus
Biaryl library synthesis
Orthogonal dihalogen reactivity
Sequential cross‑coupling selectivity
Agrochemical SAR exploration
Modular diversification handle
SAR expansion via two‑step coupling
Radiohalogenated probe reference
Iodine labeling site
Post‑labeling functionalization via chloro
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